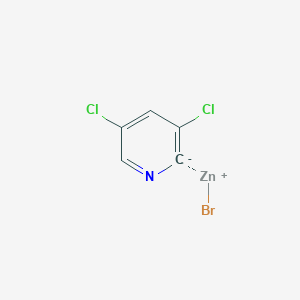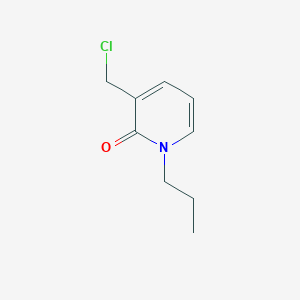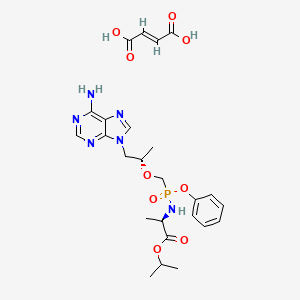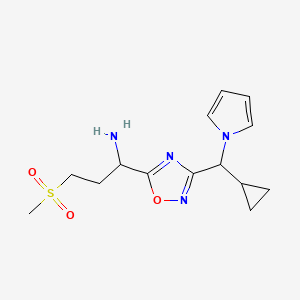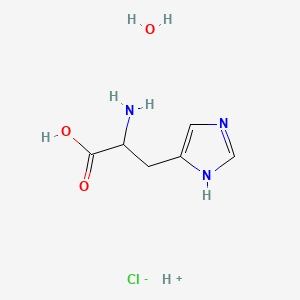
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorophenyl group attached to the fluorene core, which is further substituted with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with 2-chlorobenzoyl chloride, followed by reduction and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl₃) as catalysts and solvents such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ for bromination, HNO₃ for nitration, and H₂SO₄ for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced fluorene derivatives.
Substitution: Halogenated, nitrated, or sulfonated fluorene derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Fluorene: The parent compound, lacking the chlorophenyl and phenyl substitutions.
2-Chlorofluorene: Similar structure but with a chlorine atom directly attached to the fluorene core.
9,9-Diphenylfluorene: Lacks the chlorophenyl group but has the diphenyl substitution.
Uniqueness: 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is unique due to the combination of the chlorophenyl and diphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
713127-22-1 |
|---|---|
Fórmula molecular |
C31H21Cl |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-9,9-diphenylfluorene |
InChI |
InChI=1S/C31H21Cl/c32-29-21-10-8-16-24(29)25-18-11-20-28-30(25)26-17-7-9-19-27(26)31(28,22-12-3-1-4-13-22)23-14-5-2-6-15-23/h1-21H |
Clave InChI |
KZTKTOUDRRNTNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
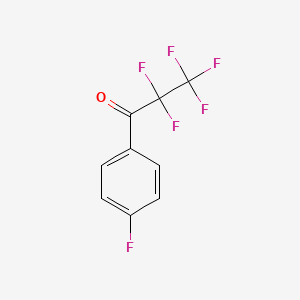
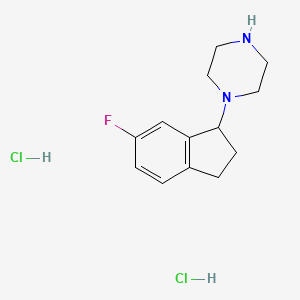
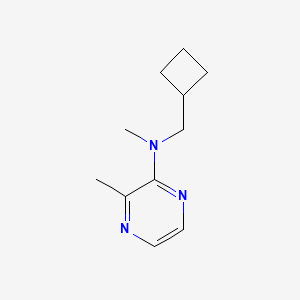
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

